molecular formula C10H21Br B1670165 1-Bromodecane CAS No. 112-29-8

1-Bromodecane

Cat. No. B1670165
CAS RN: 112-29-8
M. Wt: 221.18 g/mol
InChI Key: MYMSJFSOOQERIO-UHFFFAOYSA-N
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Description

1-Bromodecane, also known as Decyl bromide, is an organic compound with the linear formula CH3(CH2)9Br . It is a colorless liquid used as a building block in organic synthesis .


Synthesis Analysis

1-Bromodecane can be synthesized through various methods. For instance, it can be produced by the reaction of 1,2-dimethylimidazole . It has also been used in the synthesis of ferrocene containing hexacatenar metallomesogen .


Molecular Structure Analysis

The molecular formula of 1-Bromodecane is C10H21Br . It has a molecular weight of 221.18 Da . The structure consists of a decane chain with a bromine atom attached at one end .


Chemical Reactions Analysis

1-Bromodecane participates in alkylation of pentaerythritol, introducing two lipophilic groups in pentaerythritol . It also reacts with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .


Physical And Chemical Properties Analysis

1-Bromodecane is a liquid at room temperature . It has a density of 1.066 g/mL at 25 °C and a boiling point of 238 °C . The refractive index n20/D is 1.456 .

Scientific Research Applications

Synthesis and Chemical Properties

1-Bromodecane has been synthesized for various research applications. A notable method involves the synthesis from potassium bromide, a by-product of 2-hydroxy-4-n-dodecyloxybenzophenone and n-dodecyl alcohol, using concentrated sulfuric acid as a catalyst. This process achieved a high yield of up to 92.5% under optimal conditions [(J. Heng, 2007)](https://consensus.app/papers/synthesis-1bromododecane-using-potassium-heng/5ce135191e61564dba8b6c7ba2b0037f/?utm_source=chatgpt). Additionally, research on the viscosity of 1-bromodecane and other 1-bromoalkanes has contributed to the understanding of their physical properties, specifically their behavior under different temperature conditions (O. S. Ryshkova, R. N. Belenkov, E. Postnikov, 2020).

Biodegradation and Environmental Impact

The degradation of brominated compounds, such as 1-bromodecane, by microorganisms like Yarrowia lipolytica has been explored. This research is significant in the context of addressing environmental pollution, as these compounds are persistent in the environment. Optimizing culture conditions for Yarrowia lipolytica with 1-bromodecane as a reference compound significantly enhanced the production of dehalogenase, an enzyme involved in the biodegradation process (Aakanksha Vatsal et al., 2016).

Safety And Hazards

1-Bromodecane is classified as harmful if inhaled and may cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

While specific future directions for 1-Bromodecane are not mentioned in the retrieved sources, it continues to be a valuable reagent in organic synthesis. Its ability to introduce lipophilic groups into other molecules makes it useful in the development of new organic compounds .

properties

IUPAC Name

1-bromodecane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSJFSOOQERIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051581
Record name 1-Bromodecane
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Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear, light yellow liquid; [Aldrich MSDS]
Record name Decane, 1-bromo-
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Record name Decyl bromide
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Vapor Pressure

0.04 [mmHg]
Record name Decyl bromide
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Product Name

1-Bromodecane

CAS RN

112-29-8
Record name 1-Bromodecane
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Record name Decyl bromide
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Record name 1-BROMODECANE
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Record name Decyl bromide
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Synthesis routes and methods I

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500-mL 3-neck round-bottom flask and suspended in 100 mL of deionized water. The suspension was stirred with a mechanical stirrer. To this swollen gel was added a solution of 15 g of 1-bromodecane in 100 mL of ethanol, and the reaction mixture was stirred for 10 minutes. Aqueous sodium hydroxide (2 g of 50% w/w) was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g of 50% NaOH was added in 1 g batches at an interval of 1.5 hr. The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL of deionized water and 500 mL of methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes, and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL of 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL of deionized water and suspended in 500 mL of deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL of deionized water. The resulting suspension was stirred for 30 minutes. Concentrated HCl (1 mL) was added to the suspension, which was then stirred for 35 minutes. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromodecane
Reactant of Route 2
Reactant of Route 2
1-Bromodecane
Reactant of Route 3
1-Bromodecane
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
1-Bromodecane

Citations

For This Compound
2,700
Citations
GM McNamee, BC Willett, DM La Perriere… - Journal of the …, 1977 - ACS Publications
Studies of the electrochemical behavior of 1-iododecane and 1-bromodecane at mercury cathodes in dimethylform-amide containing tetra-n-butylammonium perchlorate or …
Number of citations: 59 pubs.acs.org
ET Martin, AL Goodson, CM McGuire, JA Rose… - Journal of …, 2018 - Elsevier
… 0.10 M TBABF 4 for direct reduction of 5.0 mM 1‑bromodecane (1, dashed trace) and 5.0 mM … alone and in the presence of 5.0 and 10.0 mM 1‑bromodecane (1), is illustrated in Fig. 2. By …
Number of citations: 5 www.sciencedirect.com
G Aksnes, P Stensland - Acta chemica scandinavica (1989), 1989 - actachemscand.org
The rates of elimination and substitution reactions of 1-bromodecane have been studied using potassium hydroxide, methoxide, ethoxide, isopropoxide, and t-butoxide in the …
Number of citations: 7 actachemscand.org
X Yang, K Müller - Magnetic Resonance in Chemistry, 2011 - Wiley Online Library
… this work the asymmetric guest molecule 1-bromodecane in urea is investigated. Dynamic 2 … , is used to explore the dynamic properties of 1-bromodecane, selectively deuterated at the …
V Percec, M Kawasumi - Macromolecules, 1993 - ACS Publications
… After 1 h, 1-bromodecane (2) was added to the reaction mixture so that polyethers containing only decyl chain ends are obtained. After 1 h, the organic and aqueous layers were diluted …
Number of citations: 54 pubs.acs.org
VI Korotkovskii, OS Ryshkova, YA Neruchev… - International Journal of …, 2016 - Springer
… 3 also the results calculated using the data provided in [10] for a more wide temperature interval (but with a coarser step size) for the series from 1-bromohexane to 1-bromodecane. In …
Number of citations: 6 link.springer.com
PD Siegel, A Fedorowicz, L Butterworth… - Toxicological …, 2009 - academic.oup.com
The murine local lymph node assay (LLNA) is an internationally accepted assay for identification of contact allergens. The LLNA has also been used in research studies to evaluate …
Number of citations: 13 academic.oup.com
JA Cleary, MS Mubarak, KL Vieira… - … chemistry and interfacial …, 1986 - Elsevier
… of reactions is identical to those proposed earlier for the one-step reductions of 1-bromodecane … the same process is probably responsible for reductive coupling of 1-bromodecane …
Number of citations: 168 www.sciencedirect.com
H Takaya, S Nakajima, N Nakagawa… - Bulletin of the …, 2015 - journal.csj.jp
… iron bisphosphine with mesitylmagnesium bromide, MesMgBr, and 1-bromodecane in a [FeX2(SciOPP)]… in the reaction with 1bromodecane under stoichiometric and catalytic conditions. …
Number of citations: 46 www.journal.csj.jp
MA Gallardo, IG Vicente, I Velasco, S Otín - The Journal of Chemical …, 1989 - Elsevier
… volumes of (benzene + 1-chlorobutane or 1-chloropentane or 1-chlorohexane or 1-chlorododecane or 1-chlorohexadecane or bromoethane or 1-bromoheptane or 1-bromodecane or 1-…
Number of citations: 2 www.sciencedirect.com

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